molecular formula C22H27N3O3 B2708002 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione CAS No. 872860-57-6

1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione

Cat. No.: B2708002
CAS No.: 872860-57-6
M. Wt: 381.476
InChI Key: IQJKSUZCCPPHEP-UHFFFAOYSA-N
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Description

1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione is a complex organic compound featuring an indole core linked to piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione typically involves multi-step organic reactions. One common approach starts with the formation of the indole core, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Subsequent steps involve the introduction of the piperidine moieties. This can be achieved through nucleophilic substitution reactions where piperidine is reacted with appropriate electrophilic intermediates. The final step often involves the formation of the diketone structure, which can be accomplished through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The diketone structure can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the diketone to diols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include substituted indoles, piperidine derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole core is known to bind to various biological targets, modulating their activity. The piperidine moieties enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione is unique due to its dual piperidine substitution, which imparts distinct chemical and biological properties. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Tryptophan: An essential amino acid with an indole core.

    Strychnine: An alkaloid with a complex indole structure.

Biological Activity

The compound 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione is a synthetic derivative that incorporates both indole and piperidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure features an indole ring fused with two piperidine rings, contributing to its complex pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and indole cores have shown activity against various bacterial strains. The biological activity is often attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Enzymes such as acetylcholinesterase (AChE) and urease are critical in various physiological processes and disease states. Inhibition of these enzymes can lead to therapeutic benefits in conditions such as Alzheimer's disease and urinary tract infections.

Key Findings:

  • Acetylcholinesterase Inhibition: Compounds with similar structures have demonstrated strong inhibition of AChE, which is crucial for enhancing cholinergic neurotransmission.
  • Urease Inhibition: The compound showed potential as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria.

The biological activity of the compound is believed to stem from several mechanisms:

  • Binding Affinity: The piperidine moieties enhance binding affinity to target enzymes and receptors due to their structural complementarity.
  • Molecular Interactions: The indole ring is known for its ability to participate in π-π stacking interactions, which can stabilize binding to biological targets.
  • Hydrophilic and Lipophilic Balance: The balance between hydrophilic and lipophilic properties allows for optimal membrane permeability and bioavailability.

Case Studies

Several studies have investigated compounds similar to this compound:

  • Study on Antimicrobial Efficacy: A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial activity of synthesized piperidine derivatives against common pathogens, showing IC50 values ranging from 0.63 µM to 6.28 µM against various strains .
  • Enzyme Inhibition Research: Research documented in the PMC indicated that oxadiazole derivatives exhibited significant AChE inhibition, suggesting that modifications in the piperidine structure could enhance this activity .

Properties

IUPAC Name

1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-20(23-11-5-1-6-12-23)16-25-15-18(17-9-3-4-10-19(17)25)21(27)22(28)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJKSUZCCPPHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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